3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core substituted with a 4-chlorobenzyl group and a 1,2,4-oxadiazole ring, which are known to enhance its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves a multi-step process One common method involves the initial formation of the quinazoline core through the reaction of 2-aminobenzamide with an appropriate aldehyde or ketoneThe final step involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction with a suitable nitrile oxide precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4-chlorobenzyl position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: Known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
2-phenylquinazoline: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the 4-chlorobenzyl and 1,2,4-oxadiazole moieties, which enhance its biological activity and specificity. This combination of functional groups is not commonly found in other quinazoline derivatives, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H14ClF3N4O3 |
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Molecular Weight |
498.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H14ClF3N4O3/c25-17-8-1-13(2-9-17)12-32-22(33)18-10-5-15(11-19(18)29-23(32)34)21-30-20(31-35-21)14-3-6-16(7-4-14)24(26,27)28/h1-11H,12H2,(H,29,34) |
InChI Key |
CMZFNAUTUUJVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O)Cl |
Origin of Product |
United States |
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